(1-Benzylpiperidin-4-yl)propanedinitrile
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Overview
Description
2-[1-(phenylmethyl)-4-piperidinyl]propanedinitrile is a chemical compound with the molecular formula C15H17N3. It is known for its unique structure, which includes a piperidine ring substituted with a phenylmethyl group and a propanedinitrile moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(phenylmethyl)-4-piperidinyl]propanedinitrile typically involves the reaction of piperidine derivatives with phenylmethyl halides and malononitrile under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of 2-[1-(phenylmethyl)-4-piperidinyl]propanedinitrile follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
2-[1-(phenylmethyl)-4-piperidinyl]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are often conducted in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions result in various substituted derivatives of the original compound .
Scientific Research Applications
2-[1-(phenylmethyl)-4-piperidinyl]propanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-[1-(phenylmethyl)-4-piperidinyl]propanedinitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Propanedinitrile, (phenylmethylene)-: Similar structure but lacks the piperidine ring.
2-[[3-methyl-5-oxo-1-(phenylmethyl)-4H-pyrazol-4-yl]-phenylmethyl]propanedinitrile: Contains a pyrazole ring instead of a piperidine ring.
Uniqueness
2-[1-(phenylmethyl)-4-piperidinyl]propanedinitrile is unique due to the presence of both a piperidine ring and a propanedinitrile moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
744195-35-5 |
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Molecular Formula |
C15H17N3 |
Molecular Weight |
239.32 g/mol |
IUPAC Name |
2-(1-benzylpiperidin-4-yl)propanedinitrile |
InChI |
InChI=1S/C15H17N3/c16-10-15(11-17)14-6-8-18(9-7-14)12-13-4-2-1-3-5-13/h1-5,14-15H,6-9,12H2 |
InChI Key |
FUGIBOLJEBBFHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(C#N)C#N)CC2=CC=CC=C2 |
Origin of Product |
United States |
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